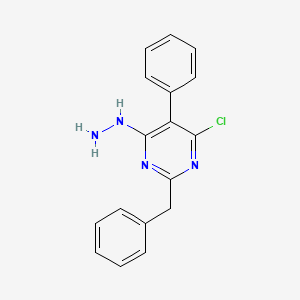
(2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine is a heterocyclic compound with a pyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both hydrazine and pyrimidine moieties in its structure endows it with unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine typically involves the reaction of 2-benzyl-6-chloro-5-phenylpyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes:
Formation of the pyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Introduction of substituents: The benzyl, chloro, and phenyl groups are introduced through various substitution reactions.
Hydrazine addition: The final step involves the reaction of the pyrimidine derivative with hydrazine hydrate to form the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The hydrazine moiety can participate in redox reactions.
Condensation reactions: The compound can form hydrazones and other derivatives through condensation with carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation products: Oxidation of the hydrazine group can lead to the formation of azo compounds.
Condensation products: Hydrazones and related derivatives are common products of condensation reactions.
Applications De Recherche Scientifique
(2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Organic synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Materials science: Its derivatives are explored for use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrimidine core can interact with DNA or RNA, potentially interfering with nucleic acid synthesis and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-6-chloropyrimidine: Lacks the hydrazine moiety, making it less reactive in certain types of chemical reactions.
2-Phenyl-6-chloropyrimidine: Similar structure but without the benzyl group, affecting its overall reactivity and applications.
4-Hydrazinopyrimidine: Contains the hydrazine group but lacks the benzyl and phenyl substituents, leading to different chemical properties and reactivity.
Uniqueness
(2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of both hydrazine and pyrimidine moieties allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C17H15ClN4 |
|---|---|
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
(2-benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C17H15ClN4/c18-16-15(13-9-5-2-6-10-13)17(22-19)21-14(20-16)11-12-7-3-1-4-8-12/h1-10H,11,19H2,(H,20,21,22) |
Clé InChI |
POHDYBWXXWASHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC(=C(C(=N2)Cl)C3=CC=CC=C3)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















